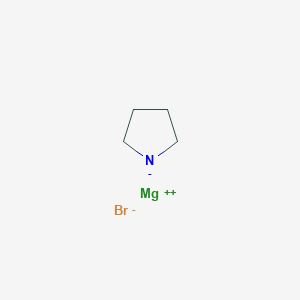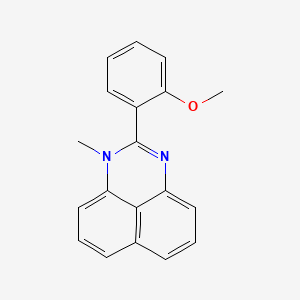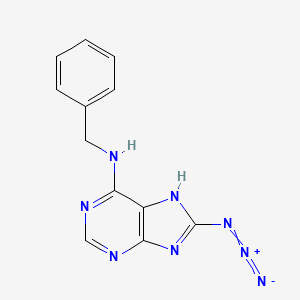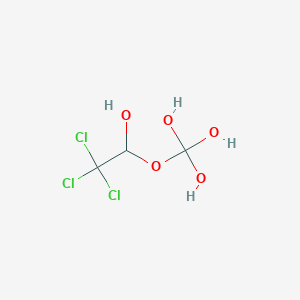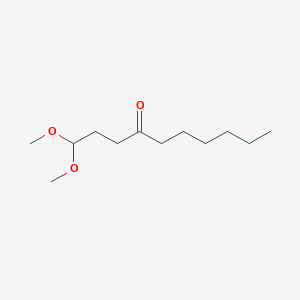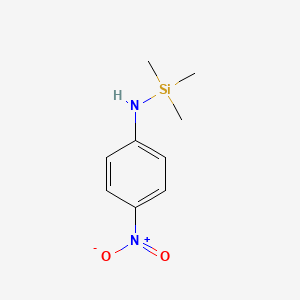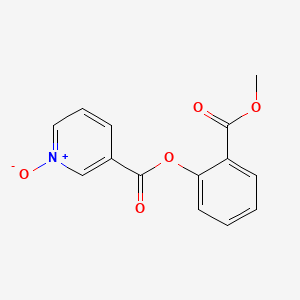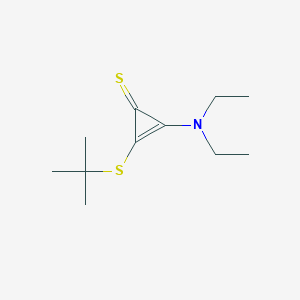
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione is a synthetic organic compound that features a cyclopropene ring substituted with tert-butylsulfanyl and diethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione typically involves multiple steps, starting from readily available precursors. One possible route could involve the formation of the cyclopropene ring followed by the introduction of the tert-butylsulfanyl and diethylamino groups under specific reaction conditions. Detailed reaction conditions, such as temperature, solvents, and catalysts, would be crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the cyclopropene ring or other functional groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other cyclopropene derivatives with different substituents, such as:
- 2-(tert-Butylsulfanyl)-3-(methylamino)cycloprop-2-ene-1-thione
- 2-(tert-Butylsulfanyl)-3-(ethylamino)cycloprop-2-ene-1-thione
Uniqueness
The uniqueness of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for certain applications in research and industry.
Propriétés
Numéro CAS |
64139-73-7 |
|---|---|
Formule moléculaire |
C11H19NS2 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-3-(diethylamino)cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C11H19NS2/c1-6-12(7-2)8-9(13)10(8)14-11(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
OKDLHEDCBFBVFD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C1=S)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
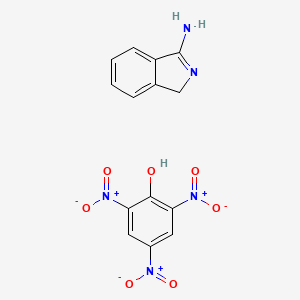
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)

